Cas no 2680520-98-1 (rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate)

rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate structure
2680520-98-1 structure
商品名:rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
CAS番号:2680520-98-1
MF:C9H14N4O2
メガワット:210.233061313629
CID:5645373
PubChem ID:165911900

rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28272875
    • rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
    • 2680520-98-1
    • インチ: 1S/C9H14N4O2/c1-15-9(14)6-4-7(10)8(5-6)13-3-2-11-12-13/h2-3,6-8H,4-5,10H2,1H3/t6?,7-,8+/m1/s1
    • InChIKey: VKGQFBKIVPOZHO-VVXQKDJTSA-N
    • ほほえんだ: O(C)C(C1C[C@H]([C@H](C1)N1C=CN=N1)N)=O

計算された属性

  • せいみつぶんしりょう: 210.11167570g/mol
  • どういたいしつりょう: 210.11167570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 83Ų

rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272875-10g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1
10g
$4974.0 2023-09-09
Enamine
EN300-28272875-0.05g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
0.05g
$972.0 2025-03-19
Enamine
EN300-28272875-0.25g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
0.25g
$1065.0 2025-03-19
Enamine
EN300-28272875-5g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1
5g
$3355.0 2023-09-09
Enamine
EN300-28272875-0.5g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
0.5g
$1111.0 2025-03-19
Enamine
EN300-28272875-1.0g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
1.0g
$1157.0 2025-03-19
Enamine
EN300-28272875-5.0g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
5.0g
$3355.0 2025-03-19
Enamine
EN300-28272875-0.1g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
0.1g
$1019.0 2025-03-19
Enamine
EN300-28272875-2.5g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
2.5g
$2268.0 2025-03-19
Enamine
EN300-28272875-10.0g
rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
2680520-98-1 95.0%
10.0g
$4974.0 2025-03-19

rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate 関連文献

rac-methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylateに関する追加情報

Professional Introduction to Rac-Methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate (CAS No. 2680520-98-1)

Rac-Methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate, identified by its CAS number 2680520-98-1, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex stereochemistry and functional groups, has garnered attention for its potential applications in drug development and therapeutic interventions. The presence of a cyclopentane ring substituted with an amino group and a 1H-1,2,3-triazolyl moiety makes it a structurally intriguing candidate for further investigation.

The stereochemistry of this compound, specifically the (3R,4S) configuration, plays a crucial role in determining its biological activity. Chirality is a fundamental aspect of many biologically active molecules, and the precise arrangement of atoms in three-dimensional space can significantly influence how a compound interacts with biological targets. In the case of Rac-Methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate, the specific stereochemical configuration may confer unique pharmacological properties that make it suitable for certain therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. The synthesis of such intricate structures often requires multi-step reactions and careful control over reaction conditions to ensure high yield and purity. The development of novel synthetic methodologies has been instrumental in making compounds like Rac-Methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate more accessible for research purposes.

In the realm of medicinal chemistry, the triazolyl group is particularly noteworthy due to its versatility in biological interactions. Triazoles have been incorporated into various drug molecules due to their ability to form stable bonds with biological targets and their potential to modulate enzyme activity. The incorporation of a 1H-1,2,3-triazolyl moiety into the cyclopentane ring of Rac-Methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate may enhance its binding affinity to specific receptors or enzymes, making it a promising candidate for further pharmacological exploration.

The amino group in the molecule also presents opportunities for further functionalization. Amino groups can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug molecules to their targets. Additionally, they can be modified through various chemical reactions to introduce additional functional groups or to link the compound to other molecules. The versatility of the amino group makes it a valuable feature for designing novel therapeutics.

Current research in the field of chemical biology has highlighted the importance of understanding the three-dimensional structure of biologically active molecules. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structure-function relationships of complex compounds. For Rac-Methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate, detailed structural studies are essential to understand how its specific stereochemistry influences its biological activity.

The potential applications of this compound extend to various therapeutic areas. For instance, its structural features may make it suitable for developing drugs targeting neurological disorders or inflammatory conditions. The cyclopentane ring is commonly found in many biologically active natural products and synthetic drugs due to its ability to mimic certain biological scaffolds. The combination of this scaffold with other functional groups like the triazolyl and amino groups may confer unique properties that are beneficial for therapeutic use.

In conclusion, Rac-Methyl (3R,4S)-3-amino-4-(1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate (CAS No. 2680520-98-1) is a compound with significant potential in the field of chemical and biomedical research. Its complex stereochemistry and functional groups make it a structurally intriguing candidate for further investigation. The ongoing research into its synthesis, structure-function relationships, and potential therapeutic applications underscores its importance as a subject of study in modern chemistry and medicine.

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